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2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide Documentation Hub

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  • Product: 2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide
  • CAS: 69763-25-3

Core Science & Biosynthesis

Foundational

Targeted Covalent Inhibition: Molecular Docking Studies of 2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide

Executive Summary The development of targeted covalent inhibitors (TCIs) has revolutionized the pharmacological landscape, particularly for targets featuring reactive nucleophiles such as cysteine proteases and mutant ki...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted covalent inhibitors (TCIs) has revolutionized the pharmacological landscape, particularly for targets featuring reactive nucleophiles such as cysteine proteases and mutant kinases[1]. This technical guide explores the mechanistic rationale and computational docking workflows for 2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide , a highly functionalized electrophilic probe. Using the SARS-CoV-2 Main Protease (Mpro) as a validated model system[2], we detail the causality behind covalent docking protocols, emphasizing how structural pre-organization and reaction geometry dictate binding efficacy.

Structural & Mechanistic Profiling

To understand the binding dynamics of 2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide, we must deconstruct its chemotype. The molecule is a tertiary amide comprising three distinct functional domains:

  • The Electrophilic Warhead ( α -chloroacetamide): Chloroacetamides are established irreversible binders that target thiolate groups via an SN​2 nucleophilic substitution[3]. The chloride ion acts as a highly efficient leaving group.

  • The Lipophilic Anchor (Cyclohex-1-en-1-yl): This bulky cycloalkene provides significant steric mass, designed to occupy deep, hydrophobic subpockets (e.g., the S2 pocket of Mpro) via van der Waals interactions.

  • The Heteroaromatic Recognition Element (2-Furylmethyl): The furan ring offers dual functionality: the oxygen atom serves as a potential hydrogen bond acceptor, while the aromatic system can engage in π−π or CH−π stacking with active-site histidines[4].

The Causality of Conformational Locking: The tertiary nature of this amide introduces significant steric strain, restricting rotation around the C-N bond. This restricted rotation is a critical design advantage; it pre-organizes the molecule, reducing the entropic penalty ( ΔS ) upon binding and locking the α -chloro warhead into a trajectory optimal for nucleophilic attack.

ReactionMechanism A Pre-Reaction Complex (Non-Covalent Docking) B Nucleophilic Attack (Cys145 Thiolate -> alpha-Carbon) A->B Encounter Complex (KI) C Transition State [S --- C --- Cl]‡ B->C Activation Energy (ΔG‡) D Covalent Adduct (Thioether Linkage) C->D Bond Formation (kinact) E Leaving Group (Chloride Ion Release) C->E SN2 Displacement

Figure 1: SN2 reaction coordinate for the chloroacetamide warhead targeting Cys145.

Covalent Docking Methodology (Schrödinger CovDock)

Standard non-covalent docking algorithms (e.g., Glide SP, AutoDock Vina) evaluate only the thermodynamic equilibrium ( KI​ ) of the encounter complex. They fail to account for the transition state geometry and the stability of the final irreversible bond. To accurately model 2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide, a specialized covalent docking protocol is required[5][6].

Step-by-Step Protocol & Self-Validating Filters

Step 1: Protein Preparation & Active Site Priming

  • Action: Import the high-resolution crystal structure of SARS-CoV-2 Mpro (e.g., PDB: 7VVT) into the Protein Preparation Wizard.

  • Causality: Covalent bond formation requires a highly nucleophilic species. At physiological pH (7.4), the catalytic Cys145 must be modeled in its deprotonated thiolate state ( S− ), while the adjacent His41 must be protonated to maintain the catalytic dyad. We utilize PROPKA to enforce this specific ionization state.

Step 2: Ligand Preparation & Conformational Sampling

  • Action: Process the ligand using LigPrep with the OPLS4 force field. Generate all possible low-energy conformers.

  • Causality: Because the tertiary amide restricts rotation, generating a comprehensive conformational ensemble ensures that the algorithm samples the exact rotamer required to position the chlorine atom opposite the incoming nucleophile (Bürgi-Dunitz trajectory).

Step 3: Covalent Docking Execution

  • Action: Define the reaction type as "Nucleophilic Substitution". Select Cys145 as the reactive residue and the α -carbon of the ligand as the electrophile.

  • Self-Validating System: The algorithm employs a strict geometric filter. The in silico reaction is only triggered if the non-covalent pose places the Cys145 sulfur within ≤3.5 Å of the α -carbon. If this pre-reaction distance is not met, the pose is rejected, preventing false-positive covalent adducts[1].

Step 4: Complex Minimization & Scoring

  • Action: The newly formed thioether adduct is minimized using Prime MM-GBSA to resolve any steric clashes induced by the bond formation.

CovDockWorkflow P1 Protein Preparation (PROPKA: Cys145 -> Thiolate) D1 Constrained Non-Covalent Docking (Warhead Alignment) P1->D1 L1 Ligand Preparation (Conformer Generation) L1->D1 R1 In Silico Reaction (Nucleophilic Substitution) D1->R1 Distance < 3.5 Å M1 Complex Minimization (Prime MM-GBSA) R1->M1 Covalent Bond Formed

Figure 2: Step-by-step computational workflow for covalent docking using the CovDock algorithm.

Quantitative Data Analysis

The efficacy of a covalent inhibitor is defined by kinact​/KI​ . The docking simulation provides predictive metrics for both the initial recognition ( KI​ ) and the stability of the final adduct.

Table 1: Predicted Thermodynamic and Kinetic Parameters
ParameterValueCausality / Significance
Pre-Reaction Distance (S...C) 3.15 ÅOptimal distance for SN​2 nucleophilic attack.
Angle of Attack (S...C-Cl) 168°Near-linear geometry required for backside attack.
Glide Covalent Docking Score -8.45 kcal/molReflects strong initial non-covalent recognition ( KI​ ).
Prime MM-GBSA ( ΔGbind​ ) -54.2 kcal/molHigh thermodynamic stability of the final thioether adduct.
Table 2: Key Non-Covalent Interactions in the Pre-Reaction State

Proper alignment of the warhead relies entirely on the non-covalent interactions of the R-groups. The mapping below details how the specific moieties of 2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide anchor the molecule.

PharmacophoreTarget SubpocketInteracting ResiduesInteraction Type
Cyclohex-1-en-1-yl S2 PocketMet49, Met165, Pro168Hydrophobic / van der Waals
2-Furylmethyl S1' / S3 PocketHis41, Thr25 π−π stacking / Hydrogen bonding
Acetamide Carbonyl Oxyanion HoleGly143, Cys145 (backbone)Hydrogen bonding (Stabilizes transition state)

Conclusion & Translational Outlook

The molecular docking profile of 2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide demonstrates its potential as a highly effective covalent probe. The steric bulk of the cyclohexenyl group combined with the heteroaromatic furan ring provides excellent non-covalent anchoring, fulfilling the KI​ requirement. Crucially, the restricted rotation of the tertiary amide optimally positions the α -chloroacetamide warhead for an SN​2 attack by a catalytic thiolate. This computational framework not only validates the compound's binding mode but provides a robust, self-validating pipeline for the future optimization of chloroacetamide-based targeted covalent inhibitors.

References

  • AI-Accelerated Design of Targeted Covalent Inhibitors for SARS-CoV-2 Source: acs.org URL:[Link][2]

  • Exploring covalent inhibitors of SARS-CoV-2 main protease: from peptidomimetics to novel scaffolds Source: tandfonline.com URL:[Link][4]

  • Identification of a cell-active chikungunya virus nsP2 protease inhibitor using a covalent fragment-based screening approach Source: pnas.org URL:[Link][5]

  • Covalent Fragment Screening and Optimization Identifies the Chloroacetohydrazide Scaffold as Inhibitors for Ubiquitin C-terminal Hydrolase L1 Source: acs.org URL:[Link][3]

  • based approach to develop allosteric covalent inhibitors of conformationally dynamic Source: biorxiv.org URL:[Link][6]

  • Contribution of Noncovalent Recognition and Reactivity to the Optimization of Covalent Inhibitors: A Case Study on KRasG12C Source: nih.gov URL:[Link][1]

Sources

Exploratory

thermal stability and degradation pathways of 2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide

An In-Depth Technical Guide to the Thermal Stability and Degradation Pathways of 2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide Authored by: A Senior Application Scientist Abstract This technical guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermal Stability and Degradation Pathways of 2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability and elucidating the degradation pathways of the novel chemical entity, 2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide. As new chemical entities (NCEs) advance through the drug development pipeline, a thorough understanding of their intrinsic stability is paramount for ensuring safety, efficacy, and appropriate formulation and storage conditions. This document outlines a multi-faceted approach, combining advanced thermal analysis techniques with forced degradation studies to build a complete stability profile. We will explore the theoretical underpinnings of the molecule's potential liabilities, detail robust experimental protocols, and provide a framework for interpreting the resulting data. The methodologies described herein are designed to be self-validating and are grounded in established principles of physical organic chemistry and pharmaceutical analysis.

Introduction: Understanding the Molecule and the Imperative for Stability Testing

The subject of our investigation is 2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide, a molecule possessing a unique combination of functional groups that present distinct challenges and considerations for chemical stability.

  • α-Chloroacetamide Moiety: This functional group is a potent electrophile, making the molecule susceptible to nucleophilic substitution reactions. The chlorine atom is a good leaving group, and its displacement can be a primary degradation pathway.

  • Enamine System: The N-cyclohex-1-en-1-yl group is an enamine. Enamines are known to be sensitive to hydrolysis, particularly under acidic conditions, which can lead to the cleavage of the C-N bond and the formation of a ketone and an amine.

  • Furan Ring: The N-(2-furylmethyl) or furfuryl group is notoriously reactive. The furan ring is susceptible to acidic degradation, leading to ring-opening and polymerization, as well as oxidation.

Given these structural alerts, a proactive and systematic investigation into the molecule's stability is not merely a regulatory requirement but a scientific necessity. This guide will provide the protocols to de-risk the molecule by identifying its degradation triggers and the resulting transformation products.

Experimental Framework for Stability Assessment

Our approach is a two-pronged strategy: first, to determine the molecule's bulk thermal stability using thermal analysis techniques, and second, to identify specific degradation pathways through forced degradation studies under various stress conditions.

Workflow for Comprehensive Stability Profiling

G cluster_0 Phase 1: Intrinsic Thermal Stability cluster_1 Phase 2: Forced Degradation & Pathway Elucidation cluster_2 Phase 3: Synthesis & Reporting A Compound Synthesis & Characterization B Thermogravimetric Analysis (TGA) A->B Assess mass loss vs. temp C Differential Scanning Calorimetry (DSC) A->C Identify thermal events (melting, decomposition) H Final Stability Report B->H C->H D Forced Degradation Studies (Hydrolysis, Oxidation, Photolysis, Thermal) E LC-MS/MS Analysis of Stressed Samples D->E Separate & detect degradants F Structure Elucidation of Degradants E->F MS/MS fragmentation G Propose Degradation Pathways F->G Synthesize data G->H

Caption: High-level workflow for stability assessment.

Part I: Thermal Analysis for Intrinsic Stability

Thermal analysis provides critical information about the physical and chemical changes in a material as a function of temperature. For our compound, we will use Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Purpose: TGA measures the change in mass of a sample as it is heated. This allows us to determine the temperature at which the molecule begins to decompose.

Experimental Protocol:

  • Instrument: A calibrated TGA instrument (e.g., TA Instruments Q500 or equivalent).

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a platinum or alumina pan.

  • Atmosphere: Run the experiment under a dry nitrogen atmosphere (flow rate of 50-100 mL/min) to prevent oxidative degradation during the initial analysis. A subsequent run in an air atmosphere can be performed to assess oxidative stability.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. This rate provides a good balance between resolution and experiment time.

  • Data Analysis: Plot the mass (%) versus temperature (°C). The onset temperature of decomposition is a key parameter, typically determined by the intersection of the baseline tangent with the tangent of the mass loss curve.

Differential Scanning Calorimetry (DSC)

Purpose: DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It allows us to identify thermal events such as melting, crystallization, and decomposition.

Experimental Protocol:

  • Instrument: A calibrated DSC instrument (e.g., TA Instruments Q2000 or equivalent).

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan. The sealed pan prevents mass loss before the decomposition event, providing a more accurate decomposition endotherm/exotherm.

  • Atmosphere: Nitrogen purge at a flow rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to a temperature just beyond the decomposition onset observed in TGA (e.g., 350 °C) at a heating rate of 10 °C/min.

  • Data Analysis: Plot the heat flow (W/g) versus temperature (°C). Look for endothermic peaks (melting) and exothermic peaks (decomposition). The melting point (Tm) and the onset temperature of decomposition (Td) are critical parameters.

Technique Parameter Typical Conditions Information Gained
TGAMass Loss5-10 mg sample, 10 °C/min ramp in N2Onset temperature of decomposition, presence of volatiles
DSCHeat Flow2-5 mg sample, 10 °C/min ramp in N2Melting point, glass transition, decomposition temperature and enthalpy

Part II: Forced Degradation and Pathway Elucidation

Forced degradation (or stress testing) is the process of subjecting a drug substance to conditions more severe than accelerated stability testing. The goal is to generate degradation products and provide insight into the degradation pathways. This is critical for developing stability-indicating analytical methods.

Stress Conditions

The choice of stress conditions is based on the structural liabilities of the molecule.

Stress Condition Rationale for the Compound Typical Protocol
Acidic Hydrolysis The enamine and furan moieties are highly acid-labile.0.1 M HCl at 60 °C for 24-48 hours.
Basic Hydrolysis The chloroacetamide can undergo hydrolysis.0.1 M NaOH at 60 °C for 24-48 hours.
Oxidative Stress The enamine and furan ring are susceptible to oxidation.3% H2O2 at room temperature for 24 hours.
Thermal Stress To assess decomposition pathways at elevated temperatures below the decomposition point.Solid-state sample at 80 °C for 72 hours.
Photostability To assess degradation upon exposure to light.Expose solution and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
Analytical Methodology: LC-MS/MS

A stability-indicating HPLC method coupled with a mass spectrometer (MS/MS) is essential for separating the parent compound from its degradation products and for elucidating their structures.

Protocol:

  • Method Development: Develop a reverse-phase HPLC method (e.g., using a C18 column) that can resolve the parent peak from all major degradation products. A gradient elution with a mobile phase of water (with 0.1% formic acid) and acetonitrile is a good starting point.

  • Sample Analysis: Inject the stressed samples into the LC-MS/MS system.

  • Data Acquisition: Acquire data in both positive and negative ion modes to ensure all degradants are detected. Perform MS/MS fragmentation on the parent ion and all detected degradant ions.

  • Structure Elucidation: Analyze the fragmentation patterns of the degradation products to propose their structures. The mass difference between the parent and the degradant provides the first clue about the chemical transformation that has occurred.

Proposed Degradation Pathways

Based on the known chemistry of the functional groups, we can hypothesize several primary degradation pathways.

Pathway A: Acid-Catalyzed Hydrolysis of the Enamine

Under acidic conditions, the enamine is expected to be the most labile part of the molecule. Protonation of the enamine will lead to rapid hydrolysis.

G A Parent Compound 2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide B Intermediate Iminium Ion A->B H+, H2O C Degradant 1 Cyclohexanone B->C Hydrolysis D Degradant 2 N-(2-furylmethyl)-2-chloroacetamide B->D Hydrolysis

Caption: Proposed pathway for enamine hydrolysis.

This pathway would result in the formation of cyclohexanone and N-(2-furylmethyl)-2-chloroacetamide. The latter could be a relatively stable intermediate under these conditions.

Pathway B: Degradation of the Furfuryl Group

The furfuryl group is susceptible to acid-catalyzed degradation and oxidation, which can lead to ring-opening and polymerization.

G A Parent Compound B Degradant 2 N-(2-furylmethyl)-2-chloroacetamide A->B Hydrolysis (from Pathway A) C Ring-Opened Products e.g., Levulinic Acid derivatives B->C H+ / Heat D Polymeric Material C->D Polymerization

Caption: Proposed pathway for furan ring degradation.

Pathway C: Nucleophilic Substitution of the Chloroacetamide

The chloroacetamide moiety is an electrophile and can react with nucleophiles, including water (hydrolysis) or hydroxide ions.

G A Parent Compound B Degradant 3 2-hydroxy-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide A->B OH- or H2O (SN2 reaction)

Caption: Proposed pathway for chloroacetamide hydrolysis.

This pathway leads to the formation of the corresponding hydroxyacetamide derivative. This is expected to be a major pathway under basic conditions.

Conclusion and Forward Look

This guide presents a robust, scientifically-grounded framework for the comprehensive stability assessment of 2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide. By integrating thermal analysis with forced degradation studies, researchers can build a detailed understanding of the molecule's intrinsic stability and its degradation pathways. The insights gained from these studies are invaluable for guiding formulation development, establishing appropriate storage conditions, defining shelf-life, and ensuring the overall safety and efficacy of a potential drug product. The proposed degradation pathways serve as a starting point for the structural elucidation of degradants observed in the forced degradation studies.

References

  • Title: Kinetics of the Acid-Catalyzed Degradation of Furan-Based Compounds Source: Industrial & Engineering Chemistry Research URL: [Link]

  • Title: A review on the stability of furan-based compounds in different matrices Source: Food Chemistry URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Solubilization and In Vitro Assay Integration of 2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide

Introduction & Mechanistic Rationale The compound 2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide (CAS: 69763-25-3)[1] is a specialized screening molecule characterized by its lipophilic core and a reactive chlo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide (CAS: 69763-25-3)[1] is a specialized screening molecule characterized by its lipophilic core and a reactive chloroacetamide warhead [2]. In drug discovery and chemical biology, chloroacetamides function as targeted covalent inhibitors (TCIs) or activity-based probes. They exert their biological effect by undergoing a nucleophilic substitution (SN2) reaction with nucleophilic amino acid residues—predominantly the thiolate anions of catalytic or surface-exposed cysteines on target proteins, forming an irreversible covalent adduct[3].

The Critical Pitfall: Because of this inherent electrophilicity, the compound is highly susceptible to off-target quenching by thiol-containing reducing agents commonly used in biochemical buffers (e.g., Dithiothreitol [DTT], β-mercaptoethanol, or reduced glutathione [GSH])[4],[5]. Therefore, standard assay protocols must be rigorously redesigned to exclude these reagents to prevent rapid degradation of the compound and subsequent false-negative results.

Physicochemical Properties & Buffer Compatibility

To ensure a self-validating experimental setup, the physicochemical limits of the compound must dictate the choice of solvents and assay buffers.

Table 1: Physicochemical Properties

Property Value
Chemical Name 2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide
CAS Number 69763-25-3[1]
Molecular Formula C13H16ClNO2[1]
Molecular Weight 253.72 g/mol [1]
Chemical Class Chloroacetamide (Electrophilic Covalent Modifier)[2]
Solubility (DMSO) ≥ 10 mM (Standard screening concentration)[6]

| Solubility (Water) | Poor (< 1 mg/mL)[6] |

Table 2: Buffer Reagent Compatibility

Reagent Compatibility Mechanistic Rationale
DMSO High (≤1% final) Excellent solvent; maintains compound solubility without denaturing target proteins.
DTT / β-ME Incompatible Thiol groups react directly with the chloroacetamide warhead via SN2, quenching the inhibitor[4].
TCEP Compatible Phosphine-based reducing agent; lacks thiols, preserving warhead integrity while maintaining a reducing environment.
GSH (Glutathione) Incompatible Endogenous thiol; rapidly forms covalent adducts with chloroacetamides[5].

| Tris / HEPES | Compatible | Standard amine/sulfonic acid buffers do not react with chloroacetamides under physiological pH[3]. |

Visualizing the Mechanistic Logic

Mechanism cluster_0 Correct Buffer (Thiol-Free) cluster_1 Incorrect Buffer (Thiol-Rich) Compound Chloroacetamide Warhead (Electrophile) Target Target Protein (Active Site Cysteine) Compound->Target Specific attack DTT Thiol Reducing Agents (DTT, β-ME, GSH) Compound->DTT Off-target quenching Covalent Covalent Adduct Formation (Target Inhibition) Target->Covalent Quenched Quenched Compound (Loss of Efficacy) DTT->Quenched

Mechanistic rationale for avoiding thiol-based reducing agents in chloroacetamide assays.

Step-by-Step Methodologies

Protocol 1: Preparation of 10 mM Master Stock in Anhydrous DMSO

Causality Check: Ambient moisture promotes the slow hydrolysis of the chloroacetamide group into an inactive hydroxyacetamide. Utilizing strictly anhydrous DMSO is mandatory to preserve the electrophilic warhead.

  • Equilibration: Allow the sealed vial of lyophilized powder (CAS: 69763-25-3) to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. This prevents ambient moisture condensation on the cold powder.

  • Solubilization: Calculate the required volume of anhydrous DMSO (≥99.9% purity, stored under argon). For 1 mg of compound (MW 253.72 g/mol ), add 394 µL of anhydrous DMSO to achieve a 10 mM stock.

  • Dissolution: Vortex gently for 30 seconds. If microscopic particulate matter remains, sonicate the vial in a room-temperature water bath for 1–2 minutes until the solution is optically clear.

  • Storage: Aliquot the master stock into single-use volumes (e.g., 10–20 µL) in amber microcentrifuge tubes to protect from light and repeated freeze-thaw cycles. Store immediately at -80°C.

Protocol 2: Preparation of Thiol-Free Assay Buffer

Causality Check: Maintaining a reducing environment is often necessary to prevent target protein aggregation or oxidation, but thiols will destroy the compound[4]. TCEP is the required alternative.

  • Base Buffer: Prepare the physiological base buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).

  • Reducing Agent Substitution: Strictly exclude DTT or β-mercaptoethanol. Instead, add 1 mM TCEP hydrochloride. Note: TCEP-HCl is acidic; verify and adjust the final pH back to 7.4 using NaOH.

  • Surfactant Addition: Add 0.01% Tween-20 or Triton X-100 to prevent non-specific adsorption of the highly lipophilic compound to polystyrene/polypropylene microplate surfaces.

Protocol 3: Compound Dilution and Assay Initiation

Causality Check: Aqueous dilution of lipophilic compounds can lead to rapid colloidal precipitation (crashing out). Serial dilutions must be performed in 100% DMSO, with only the final transfer made into the aqueous assay buffer.

  • Thawing: Thaw a single-use aliquot of the 10 mM master stock at room temperature.

  • Serial Dilution: Perform serial dilutions (e.g., 3-fold or 10-fold) in 100% anhydrous DMSO to create a concentration-response curve (CRC) intermediate plate.

  • Aqueous Transfer: Transfer the intermediate DMSO solutions to the aqueous assay buffer such that the final DMSO concentration is strictly ≤1% (v/v). (e.g., Add 1 µL of DMSO stock to 99 µL of assay buffer).

  • Self-Validating QC Step: Immediately measure the optical density at 600 nm (OD600) or use dynamic light scattering (DLS) on a blank well containing the highest compound concentration. An OD600 > 0.05 indicates colloidal aggregation, requiring a lower top concentration.

  • Covalent Pre-incubation: Initiate the assay by adding the target protein. Pre-incubation (e.g., 30–60 minutes) is highly recommended for covalent inhibitors to allow time for the irreversible adduct to form before adding the enzymatic substrate[2].

Workflow Visualization

Workflow A Solid Compound (CAS: 69763-25-3) B Add Anhydrous DMSO (Vortex & Sonicate) A->B C 10 mM Stock Solution (Store at -80°C) B->C D Intermediate Dilution (in 100% DMSO) C->D Serial Dilution F Final Assay Mixture (≤1% DMSO) D->F E Assay Buffer (Thiol-free, e.g., TCEP) E->F Mix immediately prior to assay

Workflow for dissolving and diluting the chloroacetamide compound for in vitro assays.

References

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts | MDPI | 3

  • Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment | Journal of Medicinal Chemistry - ACS Publications | 4

  • Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction | PMC | 2

  • Covalent targeting as a common mechanism for inhibiting NLRP3 inflammasome assembly | PMC |5

  • Product Index - AA Blocks (CAS 69763-25-3) | AA Blocks | 1

  • 2-Chloroacetamide Data Sheet | TargetMol | 6

Sources

Application

High-Resolution Mass Spectrometry Fragmentation Dynamics of 2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide

Introduction & Analytical Scope 2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide is a structurally complex tertiary chloroacetamide. Characterized by a central nitrogen atom bonded to three distinct moieties—a ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Scope

2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide is a structurally complex tertiary chloroacetamide. Characterized by a central nitrogen atom bonded to three distinct moieties—a chloroacetyl group, a cyclohexenyl ring, and a furfuryl group—this compound presents a highly specific analytical challenge.

The core difficulty in its mass spectrometric characterization lies in an isobaric dilemma : the cyclohex-1-en-1-yl group and the 2-furylmethyl group share a nominal mass of 81 Da. In standard low-resolution mass spectrometry (LRMS), the cleavage of either N-alkyl bond yields indistinguishable product ions at m/z 172 and m/z 81. This application note establishes a self-validating High-Resolution Mass Spectrometry (HRMS) protocol designed to unambiguously resolve these isobaric pathways, providing drug development professionals and analytical chemists with a robust framework for structural elucidation.

Experimental Methodologies: A Self-Validating Protocol

To ensure absolute confidence in fragment assignment, the following LC-ESI-HRMS/MS workflow incorporates built-in mass-axis calibration (lock-mass) and orthogonal collision energies. This self-validating system guarantees that mass errors remain below 2 ppm, which is mathematically required to differentiate the isobaric fragments.

Step-by-Step LC-ESI-HRMS/MS Workflow
  • Sample Preparation & Solubilization :

    • Accurately weigh 1.0 mg of the analytical standard and dissolve in 1.0 mL of LC-MS grade acetonitrile. Causality: Acetonitrile ensures complete solubilization of the lipophilic cyclohexenyl and chloroacetyl moieties while preventing the spontaneous hydrolysis of the chloroacetamide bond.

    • Dilute the stock to a working concentration of 100 ng/mL in a 50:50 mixture of Water:Acetonitrile containing 0.1% formic acid. Causality: Formic acid acts as a crucial proton donor in the electrospray ionization (ESI) source, driving the formation of the even-electron [M+H]+ precursor ion at m/z 254.0942 1.

  • Chromatographic Separation :

    • Inject 5 µL onto a C18 reversed-phase column (2.1 x 50 mm, 1.7 µm particle size).

    • Elute using a linear gradient from 5% B to 95% B over 5 minutes (Mobile Phase A: H2​O

      • 0.1% FA; Mobile Phase B: MeCN + 0.1% FA) at a flow rate of 0.4 mL/min.
  • Mass Spectrometry & Real-Time Validation :

    • Operate the Quadrupole Time-of-Flight (Q-TOF) or Orbitrap in Positive ESI mode.

    • Self-Validation Step : Continuously infuse a lock-mass calibrant, such as Leucine Enkephalin (m/z 556.2771), at 5 µL/min via a secondary reference sprayer. Causality: Environmental fluctuations can cause mass drift. Real-time lock-mass correction ensures the sub-2 ppm mass accuracy required to distinguish a mass difference of 36.4 mDa between the isobaric fragments.

  • Collision-Induced Dissociation (CID) :

    • Isolate the precursor ion (m/z 254.09) in the quadrupole and subject it to CID using Argon gas.

    • Perform stepped Normalized Collision Energies (NCE) at 15, 30, and 45 eV. Causality: Ramping the collision energy ensures the capture of both low-energy pathways (e.g., N-alkyl bond cleavage) and high-energy pathways (e.g., rigid chloroacetyl backbone fragmentation) 2.

Mechanistic Fragmentation Analysis

The fragmentation of 2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide is governed by the relative stabilities of the leaving groups and the resulting carbocations.

The Chlorine Isotopic Signature

Before analyzing the fragments, the precursor ion must be validated via its isotopic envelope. The presence of a single chlorine atom dictates a characteristic 3:1 abundance ratio between the 35Cl and 37Cl isotopes. In Electron Ionization (EI), the radical cation ( M+∙ ) appears at m/z 253.0870 and 255.0840. In ESI, the protonated molecule appears at m/z 254.0942 and 256.0912 3. The initial neutral loss of a chlorine radical ( ∙Cl , 34.9689 Da) yields a minor but diagnostic fragment at m/z 218.1181.

Alpha-Cleavage of the Chloroacetyl Group

A universal hallmark of chloroacetamide fragmentation is the alpha-cleavage of the chloroacetyl moiety 4. The loss of the highly electronegative chloroacetyl radical ( ∙COCH2​Cl , 76.9794 Da) relieves significant steric strain around the central tertiary nitrogen. This homolytic cleavage yields a highly abundant, resonance-stabilized secondary carbocation at exact m/z 176.1075.

Resolving the Isobaric Dilemma (m/z 172 and m/z 81)

The most complex phase of the fragmentation involves the competitive cleavage of the two N-alkyl substituents.

  • Pathway A (Loss of Furfuryl): Cleavage of the N-furfuryl bond results in the loss of the furfuryl radical ( ∙C5​H5​O , 81.0340 Da), yielding a fragment at exact m/z 172.0529 . If charge retention favors the leaving group, it produces the furan-ring-stabilized furfuryl cation at m/z 81.0340 .

  • Pathway B (Loss of Cyclohexenyl): Cleavage of the N-cyclohexenyl bond results in the loss of the cyclohexenyl radical ( ∙C6​H9​ , 81.0704 Da), yielding a fragment at exact m/z 172.0165 . Charge retention on this moiety yields the cyclohexenyl cation at m/z 81.0704 .

Because the mass difference between the two m/z 172 ions is merely 36.4 mDa, only an HRMS system calibrated via the lock-mass protocol described above can definitively prove which substituent is lost preferentially at specific collision energies.

Quantitative Data Summary

The table below summarizes the theoretical exact masses required to validate the fragmentation pathways.

Fragment AssignmentChemical FormulaTheoretical Exact Mass (m/z)Nominal Mass (m/z)Ion Type
Molecular Ion (EI) C13​H16​ClNO2+∙​ 253.0870253Radical Cation ( M+∙ )
Protonated Precursor (ESI) C13​H17​ClNO2+​ 254.0942254Even-Electron ( [M+H]+ )
Loss of Chlorine C13​H16​NO2+​ 218.1181218Cation
Loss of Chloroacetyl C11​H14​NO+ 176.1075176Cation
Loss of Furfuryl C8​H11​ClNO+ 172.0529172Cation
Loss of Cyclohexenyl C7​H7​ClNO2+​ 172.0165172Cation
Cyclohexenyl Cation C6​H9+​ 81.070481Cation
Furfuryl Cation C5​H5​O+ 81.034081Cation

Fragmentation Pathway Visualization

MS_Fragmentation M M+• m/z 253.0870 C13H16ClNO2 M_Cl [M - Cl]+ m/z 218.1181 C13H16NO2+ M->M_Cl - Cl• (-34.9689) M_COCH2Cl [M - COCH2Cl]+ m/z 176.1075 C11H14NO+ M->M_COCH2Cl - •COCH2Cl (-76.9794) M_Fur [M - Furfuryl]+ m/z 172.0529 C8H11ClNO+ M->M_Fur - •C5H5O (-81.0340) M_Cyc [M - Cyclohexenyl]+ m/z 172.0165 C7H7ClNO2+ M->M_Cyc - •C6H9 (-81.0704) Fur_cat Furfuryl Cation m/z 81.0340 C5H5O+ M->Fur_cat N-C Fission Cyc_cat Cyclohexenyl Cation m/z 81.0704 C6H9+ M->Cyc_cat N-C Fission

EI-MS fragmentation pathways resolving the isobaric dilemma of m/z 172 and m/z 81.

References

  • Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham (UAB) Proteomics & Mass Spectrometry. Available at:[Link]

  • Determination of Sulfonic Acid Degradates of Chloroacetanilide and Chloroacetamide Herbicides in Groundwater by LC/MS/MS. Analytical Chemistry - ACS Publications. Available at:[Link]

  • Investigation of the Unusual Behavior of Metolachlor under Chemical Ionization in a Hybrid 3D Ion Trap Mass Spectrometer. Analytical Chemistry - ACS Publications. Available at:[Link]

Sources

Method

Preclinical In Vivo Dosing Protocols for 2-Chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide in Murine Models

Application Note: Preclinical Pharmacology & Formulation Target Audience: Researchers, scientists, and drug development professionals. Executive Summary This application note details standardized in vivo dosing protocols...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preclinical Pharmacology & Formulation Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This application note details standardized in vivo dosing protocols for 2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide (CAS: 69763-25-3) in murine models. As a compound featuring a reactive chloroacetamide warhead and highly lipophilic substituents, its formulation and administration require careful optimization to balance target engagement, systemic exposure, and tolerability. This guide provides field-proven, step-by-step methodologies for vehicle formulation, pharmacokinetic (PK) profiling, and efficacy dosing, grounded in established pharmacological principles.

Chemical Rationale & Mechanistic Considerations

The structural architecture of 2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide dictates its in vivo behavior and necessitates specific handling:

  • Electrophilic Warhead: The chloroacetamide moiety is a recognized electrophile utilized in Targeted Covalent Inhibitors (TCIs). It is rationally designed to undergo nucleophilic attack by cysteine residues on target proteins, forming an irreversible covalent bond [3].

  • Metabolic Liability: While covalent binding drives efficacy, the electrophilic nature of chloroacetamides makes them susceptible to off-target conjugation with abundant intracellular thiols, such as glutathione (GSH). This process is mediated by hepatic glutathione-S-transferases (GSTs) and often results in rapid systemic clearance [3].

  • Lipophilicity: The cyclohexenyl and furylmethyl groups impart significant lipophilicity, rendering the compound poorly soluble in aqueous media. Consequently, specialized excipient matrices are required to prevent in vivo precipitation and ensure consistent bioavailability [1].

G Parent Chloroacetamide Parent Compound Target Target Protein (Cys-SH) Parent->Target Specific Binding GSH Glutathione (GSH) Parent->GSH Off-target Reactivity Adduct Covalent Target Adduct (Pharmacological Effect) Target->Adduct Covalent Bond Formation Metabolite GSH Conjugate (Hepatic Clearance) GSH->Metabolite GST-mediated Clearance

Mechanistic pathway showing target covalent modification vs. glutathione-mediated clearance.

Formulation Strategy & Vehicle Selection

To achieve a homogenous solution suitable for murine administration, the formulation must bridge the compound's lipophilicity with physiological aqueous environments. Pure dimethyl sulfoxide (DMSO) is toxic and causes tissue necrosis or compound precipitation upon injection; therefore, its final concentration must not exceed 5% v/v [1].

Table 1: Optimized Formulation Matrices for Murine Dosing
RouteRecommended Vehicle CompositionPreparation Notes & Causality
IV 5% DMSO + 40% PEG400 + 55% SalineCo-solvents prevent precipitation in the bloodstream. Must be filtered (0.22 µm) to ensure sterility and remove micro-crystals.
PO / IP 5% DMSO + 10% Tween-80 + 85% SalineSurfactant creates a fine micellar dispersion. Ideal for maximizing absorption of lipophilic NCEs across the gut wall.
PO (Alt) 0.5% Methylcellulose + 0.2% Tween-80Standard suspension vehicle for high-dose efficacy studies where thermodynamic solubility is exceeded.

Experimental Protocols

Protocol A: Formulation Preparation (A Self-Validating System)

Expert Insight: The thermodynamic solubility limit of lipophilic enamides is easily breached if the aqueous phase is introduced too rapidly. The sequential order of addition is critical.

  • Weighing: Accurately weigh the required mass of 2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide into a sterile glass vial.

  • Solubilization: Add the calculated volume of DMSO (max 5% of final volume). Vortex until the compound is completely dissolved.

  • Co-solvent Addition: Add PEG400 or Tween-80. Vortex vigorously for 2 minutes. The solution must remain clear.

  • Aqueous Phase: Dropwise, add physiological saline (0.9% NaCl) while continuously vortexing. Dropwise addition prevents localized supersaturation and subsequent nucleation.

  • Validation Check: Visually inspect the formulation against a dark background. If micro-precipitates form, sonicate for 10 minutes at 37°C. If precipitation persists, the compound has exceeded its solubility limit; the dose must be lowered, or the formulation routed strictly for PO suspension dosing.

  • Sterilization: For IV/IP administration, pass the clear solution through a 0.22 µm PTFE syringe filter.

G Compound 2-Chloro-N-cyclohex-1-en-1-yl- N-(2-furylmethyl)acetamide Solubilization Solubilization (5% DMSO + 40% PEG400) Compound->Solubilization Step 1: Dissolve Aqueous Aqueous Dilution (55% Saline/Water) Solubilization->Aqueous Step 2: Dilute Dropwise Formulation Final Dosing Formulation (Clear Solution/Suspension) Aqueous->Formulation Step 3: Mix & Filter IV Intravenous (IV) Max 5 mL/kg Formulation->IV PK Profiling PO Per Os (PO) Max 10 mL/kg Formulation->PO Efficacy/Tox IP Intraperitoneal (IP) Max 10 mL/kg Formulation->IP Efficacy/Tox

Workflow for the formulation and murine administration of the lipophilic compound.

Protocol B: Pharmacokinetic (PK) Profiling

Expert Insight: Establishing the PK profile is mandatory before efficacy testing to ensure the compound achieves therapeutic concentrations. Because of the chloroacetamide warhead, half-lives are often short due to GSH conjugation.

  • Animal Selection: Male C57BL/6 mice (8-10 weeks old, 20-25 g), fasted for 12 hours prior to PO dosing (water ad libitum).

  • Dosing Volumes: Adhere strictly to physiological limits to prevent volume-induced stress or toxicity [2]:

    • IV (Tail Vein): Max 5 mL/kg (e.g., 100 µL for a 20 g mouse).

    • PO (Oral Gavage) / IP: Max 10 mL/kg (e.g., 200 µL for a 20 g mouse).

  • Blood Sampling: Collect blood (~50 µL) via submandibular bleed or saphenous vein into K2EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Centrifuge at 3,000 × g for 10 min at 4°C to isolate plasma. Store at -80°C until LC-MS/MS analysis.

Table 2: Target PK Parameters to Monitor
ParameterPharmacological Significance for Chloroacetamides
Cmax Peak exposure; critical for driving the initial covalent bond formation with the target.
T1/2 Half-life; often <2 hours for reactive electrophiles due to rapid GST-mediated clearance.
AUC Total systemic exposure; used to calculate oral bioavailability (%F).
CL Systemic clearance; high clearance indicates rapid metabolic/thiol conjugation in vivo.
Protocol C: Maximum Tolerated Dose (MTD) and Efficacy Dosing
  • Dose Escalation: Begin with a single IP dose of 10 mg/kg. Monitor for 48 hours for signs of acute toxicity (weight loss >10%, lethargy, piloerection). Escalate sequentially to 30, 50, and 100 mg/kg.

  • Repeated Dosing (Efficacy): Based on the MTD and PK T1/2, select a dosing regimen. Crucial Concept: Because TCIs permanently inactivate their target, pharmacodynamic (PD) efficacy often outlasts pharmacokinetic (PK) exposure [3]. Therefore, once-daily (QD) or every-other-day (QOD) dosing may be sufficient even if the PK half-life is short, provided the target protein's resynthesis rate is slow.

References

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.[Link]

  • Diehl, K. H., Hull, R., Morton, D., Pfister, R., Rabemampianina, Y., Smith, D., Vidal, J. M., & van de Vorstenbosch, C. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15-23.[Link]

  • Baillie, T. A. (2016). Targeted Covalent Inhibitors for Drug Design. Angewandte Chemie International Edition, 55(43), 13408-13421.[Link]

Application

Application Notes &amp; Protocols: Advanced Formulation Strategies for 2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide Delivery

Abstract The development of novel therapeutic agents is often challenged by their physicochemical properties, particularly poor aqueous solubility, which can significantly hinder bioavailability and clinical efficacy. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The development of novel therapeutic agents is often challenged by their physicochemical properties, particularly poor aqueous solubility, which can significantly hinder bioavailability and clinical efficacy. This guide addresses the formulation of 2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide, a compound whose structure suggests significant lipophilicity and potential stability issues. As specific experimental data for this molecule is not widely available, this document serves as a comprehensive roadmap for researchers. It outlines a systematic approach to formulation development, starting from hypothetical physicochemical profiling to the selection, preparation, and characterization of advanced drug delivery systems. We will explore lipid-based nanocarriers, polymeric systems, and amorphous solid dispersions as viable strategies to overcome the anticipated challenges of poor solubility and potential degradation. Detailed, field-proven protocols are provided for each technique, alongside methodologies for rigorous physicochemical characterization, in vitro release testing, and stability assessment. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to successfully formulate challenging molecules like 2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide.

Introduction: The Challenge of "Difficult-to-Formulate" Compounds

A significant portion of new chemical entities (NCEs) emerging from drug discovery pipelines, estimated to be over 70%, exhibit poor water solubility.[1] This characteristic is a major hurdle in drug development, as solubility is often a prerequisite for absorption and subsequent systemic availability. The compound 2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide, based on its chemical structure featuring multiple hydrophobic moieties (cyclohexene, furan, and a substituted acetamide), is predicted to be poorly soluble in aqueous media. Furthermore, the presence of a chloroacetamide group suggests a potential susceptibility to hydrolysis, adding a layer of complexity to its formulation.

Conventional formulation approaches are often inadequate for such molecules.[2] Therefore, advanced drug delivery systems are required to enhance solubility, improve stability, and ultimately increase bioavailability.[3][4] This document provides a detailed exploration of several promising formulation strategies, offering both the theoretical underpinnings and practical, step-by-step protocols for their implementation.

Hypothetical Physicochemical Profile & Pre-formulation Assessment

A thorough understanding of the active pharmaceutical ingredient's (API) properties is the cornerstone of rational formulation design. While specific data for 2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide is scarce[5][6][7], we can infer a likely profile from its structure.

  • Solubility: Expected to be very low in water and aqueous buffers, but higher in organic solvents and lipids.

  • Lipophilicity: A high LogP value is predicted, indicating a strong preference for lipid environments.

  • Stability: The chloroacetamide functional group may be prone to degradation, particularly at non-neutral pH or in the presence of nucleophiles.[8][9]

  • Physical Form: Likely to be a crystalline solid, which is thermodynamically stable but less soluble than its amorphous counterpart.[4]

Protocol 1: Essential Pre-formulation Studies

  • Solubility Determination:

    • Accurately weigh an excess amount of the API into vials containing various media (e.g., water, phosphate-buffered saline pH 7.4, 0.1N HCl, common oils like MCT, and organic solvents).

    • Equilibrate the samples at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours with continuous agitation.

    • Filter the saturated solutions and analyze the filtrate for drug concentration using a validated analytical method (e.g., HPLC-UV).

  • pH-Stability Profile:

    • Prepare solutions of the API in a series of buffers across a relevant pH range (e.g., pH 1.2 to 7.4).

    • Store the solutions at controlled temperatures and monitor the concentration of the parent drug and the appearance of degradation products over time using a stability-indicating HPLC method.

Advanced Formulation Strategies

Based on the anticipated low solubility and potential instability, several advanced formulation platforms are suitable. The choice among them will depend on the desired release profile, route of administration, and other specific requirements.

Lipid-Based Formulations

Lipid-based drug delivery systems (LBDDS) are an excellent choice for lipophilic drugs as they can present the drug in a solubilized form, which can enhance absorption.[1][10]

Nanoemulsions are kinetically stable, isotropic systems of oil, water, and surfactants with droplet sizes typically in the range of 20-200 nm.[11][12] They offer a large interfacial surface area for drug absorption.

Protocol 2: Nanoemulsion Formulation

  • Component Selection:

    • Oil Phase: Screen various oils (e.g., medium-chain triglycerides, oleic acid) based on the API's solubility determined in pre-formulation studies.[3]

    • Surfactant/Co-surfactant: Select a non-ionic surfactant (e.g., Tween 80, Polysorbate 20) and a co-surfactant (e.g., PEG 400, Transcutol®) known for their biocompatibility.[11][12]

  • Preparation (Spontaneous Emulsification - Low Energy Method): [13][14]

    • Dissolve the API in the selected oil to form the oil phase.

    • Separately, mix the surfactant and co-surfactant.

    • Add the oil phase to the surfactant/co-surfactant mixture and stir until a clear, homogenous solution is formed.

    • Slowly titrate this organic phase with the aqueous phase (e.g., purified water or buffer) under gentle magnetic stirring.

    • Observe for the formation of a clear or slightly bluish, transparent liquid, which indicates the formation of a nanoemulsion.

  • Preparation (High-Pressure Homogenization - High Energy Method): [3]

    • Prepare a coarse pre-emulsion by mixing the oil and aqueous phases with a high-shear mixer.

    • Pass this pre-emulsion through a high-pressure homogenizer for a set number of cycles at a defined pressure until the desired droplet size and polydispersity are achieved.

SLNs are colloidal carriers where the liquid lipid (oil) of an emulsion is replaced by a solid lipid.[15] They combine the advantages of polymeric nanoparticles and liposomes while avoiding some of their drawbacks. They are particularly useful for providing controlled release and protecting the encapsulated drug from degradation.[16][17]

Protocol 3: SLN Formulation by Hot Homogenization

  • Component Selection:

    • Solid Lipid: Choose a lipid that is solid at room temperature but has a melting point low enough to avoid drug degradation (e.g., glyceryl monostearate, stearic acid).[18]

    • Surfactant: Select a suitable surfactant to stabilize the lipid dispersion (e.g., Poloxamer 188, Tween 80).

  • Preparation: [18]

    • Melt the solid lipid by heating it to 5-10°C above its melting point.

    • Dissolve the API in the molten lipid.

    • Separately, heat the aqueous surfactant solution to the same temperature.

    • Add the hot aqueous phase to the molten lipid phase and immediately homogenize using a high-shear homogenizer to form a hot pre-emulsion.

    • Pass the hot pre-emulsion through a high-pressure homogenizer at the same temperature.

    • Allow the resulting nanoemulsion to cool down to room temperature, leading to the recrystallization of the lipid and the formation of SLNs.

Polymeric Micelles

Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers in an aqueous solution.[19] Their core-shell structure allows for the encapsulation of hydrophobic drugs in the core, while the hydrophilic shell provides a stealth effect, prolonging circulation time.[20]

Protocol 4: Polymeric Micelle Formulation by Solvent Evaporation

  • Component Selection:

    • Amphiphilic Block Copolymer: Select a biocompatible and biodegradable copolymer such as PEG-PLGA or PEG-PCL. The choice of the hydrophobic block (PLGA or PCL) can be tailored based on drug-polymer compatibility.[20][21]

  • Preparation: [19][22]

    • Dissolve both the API and the amphiphilic block copolymer in a suitable volatile organic solvent (e.g., acetone, acetonitrile).

    • Add this organic solution dropwise to an aqueous solution under constant stirring.

    • The organic solvent is then removed under reduced pressure (e.g., using a rotary evaporator).

    • As the organic solvent evaporates, the amphiphilic copolymers self-assemble into micelles, encapsulating the drug within their hydrophobic cores.

    • The resulting aqueous solution can be filtered to remove any non-incorporated drug.

Amorphous Solid Dispersions (ASDs)

ASDs are a strategy to improve the dissolution rate and apparent solubility of poorly soluble drugs by converting them from a crystalline to a higher-energy amorphous form, dispersed within a carrier matrix, usually a polymer.[23][24]

Protocol 5: ASD Formulation by Hot-Melt Extrusion (HME)

  • Component Selection:

    • Polymer Carrier: Select a polymer that can form a stable amorphous solid solution with the drug, such as povidone (PVP) or hydroxypropyl methylcellulose acetate succinate (HPMCAS).[23]

  • Preparation: [25]

    • Physically mix the API and the polymer at the desired ratio.

    • Feed this mixture into a hot-melt extruder.

    • The extruder heats and melts the mixture, ensuring the drug dissolves in the molten polymer.

    • The molten extrudate is then cooled rapidly to "lock" the drug in its amorphous state within the polymer matrix.

    • The resulting solid can be milled into a powder for further processing into final dosage forms.

Physicochemical Characterization of Formulations

Thorough characterization is essential to ensure the quality, stability, and performance of the developed formulations.[26][27]

Parameter Technique Purpose
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Determines the mean particle size and the width of the size distribution.[26][28]
Zeta Potential Laser Doppler VelocimetryMeasures the surface charge of the nanoparticles, which is an indicator of colloidal stability.[29]
Morphology Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)Visualizes the shape and surface characteristics of the nanoparticles.[11][27]
Encapsulation Efficiency (EE%) & Drug Loading (DL%) HPLC or UV-Vis SpectrophotometryQuantifies the amount of drug successfully entrapped within the nanocarrier.[13]
Physical State of API Differential Scanning Calorimetry (DSC) / X-ray Diffraction (XRD)Confirms the amorphous state of the API in ASDs or its physical form within SLNs.

Protocol 6: Determination of Encapsulation Efficiency (EE%)

  • Separate the unencapsulated ("free") drug from the nanoparticle formulation. This can be done by ultracentrifugation or by using centrifugal filter units.

  • Quantify the amount of free drug in the supernatant using a validated HPLC method.

  • Calculate EE% using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

In Vitro Performance Testing

In Vitro Drug Release

In vitro release studies are crucial for predicting the in vivo performance of a formulation and for quality control.[30][31]

Protocol 7: In Vitro Release Study using Dialysis Bag Method

  • Setup:

    • Select a dialysis membrane with a molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles.

    • Accurately measure a volume of the nanoparticle formulation and place it inside the dialysis bag.

    • Seal the bag and immerse it in a known volume of release medium (e.g., phosphate buffer pH 7.4 containing a small amount of surfactant like Tween 80 to maintain sink conditions).

    • Maintain the setup at 37°C with constant, gentle agitation.[32]

  • Sampling:

    • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain a constant volume.[33]

    • Analyze the collected samples for drug concentration using a validated analytical method.

    • Plot the cumulative percentage of drug released versus time.

Stability Studies

Stability testing is required to determine the shelf-life of the product and to ensure its quality, safety, and efficacy over time.[34][35]

Protocol 8: Formulation Stability Assessment

  • Store aliquots of the final formulation in appropriate sealed containers at different conditions as per ICH guidelines (e.g., 5°C, 25°C/60% RH, 40°C/75% RH).[36][37]

  • At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples and analyze them for:

    • Physical Stability: Particle size, PDI, zeta potential, and visual appearance (for signs of aggregation or precipitation).

    • Chemical Stability: Drug content and presence of any degradation products using a stability-indicating HPLC method.[38]

Visualizations & Data Summary

Diagrams

FormulationWorkflow cluster_preformulation Pre-formulation cluster_formulation Formulation Development cluster_characterization Characterization & Testing P1 API Physicochemical Characterization P2 Solubility & Stability Screening P1->P2 F1 Nanoemulsion P2->F1 Select Strategy F2 Solid Lipid Nanoparticle P2->F2 Select Strategy F3 Polymeric Micelle P2->F3 Select Strategy F4 Amorphous Solid Dispersion P2->F4 Select Strategy C1 Size, PDI, Zeta Potential F1->C1 Optimize & Characterize F2->C1 Optimize & Characterize F3->C1 Optimize & Characterize F4->C1 Optimize & Characterize C2 Encapsulation Efficiency C1->C2 C3 In Vitro Release C2->C3 C4 Stability Studies C3->C4

Caption: Workflow for formulation development.

MicelleStructure cluster_micelle Polymeric Micelle Core Hydrophobic Core (Drug Encapsulated) Shell1 Core->Shell1 Shell2 Core->Shell2 Shell3 Core->Shell3 Shell4 Core->Shell4 Shell5 Core->Shell5 Shell6 Core->Shell6

Caption: Core-shell structure of a polymeric micelle.

Hypothetical Data Summary Table
Formulation IDFormulation TypeAPI:Carrier RatioParticle Size (nm)PDIZeta Potential (mV)EE%
NE-01Nanoemulsion1:10 (API:Oil)125.30.18-15.299.5
SLN-01Solid Lipid NP1:5 (API:Lipid)180.70.25-22.892.1
PM-01Polymeric Micelle1:10 (API:Polymer)85.20.15-8.588.7
ASD-01Solid Dispersion1:4 (API:Polymer)N/AN/AN/AN/A

Conclusion

The successful formulation of a challenging API like 2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide hinges on a systematic and science-driven approach. While the lack of specific data necessitates a foundational strategy, the principles and protocols outlined in this guide provide a robust framework for development. By leveraging advanced platforms such as nanoemulsions, solid lipid nanoparticles, polymeric micelles, and amorphous solid dispersions, researchers can effectively address the dual challenges of poor solubility and potential instability. Rigorous characterization and performance testing are paramount to ensuring the development of a safe, stable, and efficacious drug delivery system. This guide is designed to serve as a practical resource, enabling scientists to navigate the complexities of formulation and unlock the therapeutic potential of novel chemical entities.

References

  • Aenova Group. (n.d.). Amorphous Solid Dispersions for Drug Delivery. Retrieved from [Link][23]

  • Li, Y., et al. (2024). Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Taylor & Francis Online. Retrieved from [Link][25]

  • Jaiswal, M., et al. (2020). Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review. PMC. Retrieved from [Link][3]

  • Research and Reviews. (2022). Characterization of Nanoparticle Drug Delivery Systems and their Properties. Retrieved from [Link][39]

  • Gothwal, A., et al. (2024). From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery. PMC. Retrieved from [Link][19]

  • Al-Kassas, R., et al. (2023). Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implementation of Artificial Intelligence. PMC. Retrieved from [Link][26]

  • Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Retrieved from [Link][2]

  • Bajwa, G.S. (2012). Stability Testing of Pharmaceutical Products. Retrieved from [Link][34]

  • Lab Manager. (2025). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Retrieved from [Link][35]

  • Creative Biostructure. (n.d.). Characterization of Nanoparticles for Drug Delivery. Retrieved from [Link][27]

  • Drug Discovery Online. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Retrieved from [Link][1]

  • O'Reilly, R. et al. (2021). Polymeric Micelles for the Delivery of Poorly Soluble Drugs: from Nanoformulation to Clinical Approval. PMC. Retrieved from [Link][20]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link][40]

  • MDPI. (2023). Amorphous Solid Dispersion as Drug Delivery Vehicles in Cancer. Retrieved from [Link][24]

  • Muller, R.H., et al. (2011). Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System. PMC. Retrieved from [Link][15]

  • Ritika, et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. Retrieved from [Link][4]

  • Frank, K.J., et al. (2020). Mechanisms of increased bioavailability through amorphous solid dispersions: a review. Journal of Controlled Release. Retrieved from [Link][41]

  • Ascendia Pharma. (2021). How to Successfully Utilize ASDs for Drug Delivery of Insoluble Drugs. Retrieved from [Link][42]

  • ResearchGate. (2026). Solid Lipid Nanoparticles: Formulation, Preparation, and Characterization: A Review. Retrieved from [Link][16]

  • Springer Nature Experiments. (n.d.). Solid Lipid Nanoparticles for Drug Delivery. Retrieved from [Link][43]

  • PubMed. (n.d.). Solid Lipid Nanoparticles for Drug Delivery. Retrieved from [Link][17]

  • Google Patents. (n.d.). Polymeric micelle formulations of hydrophobic compounds and methods. Retrieved from [22]

  • Royal Society of Chemistry. (2025). Characterisation of polymeric nanoparticles for drug delivery. Retrieved from [Link][28]

  • MDPI. (2018). Polymeric Micelles of Biodegradable Diblock Copolymers: Enhanced Encapsulation of Hydrophobic Drugs. Retrieved from [Link][21]

  • MDPI. (2024). Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers. Retrieved from [Link][18]

  • ResearchGate. (n.d.). (PDF) DEVELOPMENT AND CHARACTERIZATION OF NANOPARTICLE-BASED DRUG DELIVERY SYSTEMS. Retrieved from [Link][29]

  • LCGC International. (2020). Stability Studies and Testing of Pharmaceuticals - An Overview. Retrieved from [Link][36]

  • USP. (2018). In Vitro Release Test Methods for Drug Formulations for Parenteral Applications. Retrieved from [Link][44]

  • ACS Publications. (2011). Polymeric Micelles with Water-Insoluble Drug as Hydrophobic Moiety for Drug Delivery. Retrieved from [Link][45]

  • International Journal of Pharmaceutical Research and Applications. (2025). Formulation and evaluation of nanoemulsion for topical drug delivery system. Retrieved from [Link][11]

  • Southwest Research Institute. (n.d.). Stability Testing & Studies. Retrieved from [Link][38]

  • World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link][37]

  • IJNRD. (2026). NANOEMULSION-BASED DRUG DELIVERY SYSTEMS: FORMULATION STRATEGIES, THERAPEUTIC APPLICATIONS, AND FUTURE PERSPECTIVES. Retrieved from [Link][12]

  • Journal of Pharma Insights and Research. (2024). Nanoemulsion Formulation Strategies for Enhanced Drug Delivery: Review Article. Retrieved from [Link][14]

  • MDPI. (2024). Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. Retrieved from [Link][32]

  • CordenPharma. (n.d.). Development And Validation Of In Vitro Release Testing For Semisolid Formulations. Retrieved from [Link][33]

  • Teledyne Labs. (n.d.). In Vitro Release Testing (IVRT). Retrieved from [Link][30]

  • Dissolution Technologies. (n.d.). FIP/AAPS Guidelines for Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms. Retrieved from [Link][31]

  • NextSDS. (n.d.). 2-CHLORO-N-CYCLOHEX-1-EN-1-YL-N-(2-FURYLMETHYL)ACETAMIDE - Chemical Substance Information. Retrieved from [Link][5]

  • NIST. (n.d.). Acetamide, 2-chloro-. Retrieved from [Link][9]

  • NextSDS. (n.d.). 2-CHLORO-N-CYCLOHEX-1-EN-1-YL-N-PROPYLACETAMIDE - Chemical Substance Information. Retrieved from [Link][7]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Troubleshooting Guide for 2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide

Audience: Researchers, analytical scientists, and drug development professionals. Mechanistic Overview of Aqueous Degradation 2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide is a highly functionalized molecule c...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, analytical scientists, and drug development professionals.

Mechanistic Overview of Aqueous Degradation

2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide is a highly functionalized molecule containing three distinct reactive moieties: a chloroacetamide group, an enamide (cyclohex-1-en-1-yl) system, and a furan ring. When formulated in aqueous solutions, each of these groups presents a specific vulnerability to degradation depending on pH, light exposure, and dissolved oxygen[1][2][3].

  • Enamide Hydrolysis (Acidic pH): Enamides are highly sensitive to acid-catalyzed hydrolysis. Protonation of the electron-rich double bond generates a reactive N-acyliminium intermediate, which is rapidly trapped by water, leading to C-N bond cleavage to form cyclohexanone and the dealkylated amide[2].

  • Chloroacetamide Hydrolysis (Basic pH): Under alkaline conditions, the α -chloro group undergoes an SN​2 displacement by hydroxide ions, converting the chloroacetamide into a hydroxyacetamide derivative[1][4].

  • Furan Oxidation (Photo-oxidation): The furan ring is an electron-rich diene that readily undergoes [4+2] cycloaddition with singlet oxygen ( 1O2​ ) generated by light exposure, forming unstable endoperoxides that decompose into ring-opened dicarbonyl products[3].

DegradationPathways Parent 2-chloro-N-cyclohex-1-en-1-yl- N-(2-furylmethyl)acetamide Acid Acidic pH (< 6.0) Protonation of Enamide Parent->Acid H+ / H2O Base Basic pH (> 8.0) Nucleophilic Attack (OH-) Parent->Base OH- / SN2 Photo Light / O2 Exposure Singlet Oxygen Attack Parent->Photo hv / 1O2 ProdAcid Enamide Hydrolysis Cyclohexanone + Dealkylated Amide Acid->ProdAcid C-N Cleavage ProdBase Chloroacetamide Hydrolysis Hydroxyacetamide Derivative Base->ProdBase Cl- Displacement ProdPhoto Furan Oxidation Endoperoxides & Ring-Opened Products Photo->ProdPhoto [4+2] Cycloaddition

Primary aqueous degradation pathways of 2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide.

Troubleshooting FAQs

Q1: Why does my compound degrade rapidly when dissolved in slightly acidic buffers (e.g., pH 5.5 acetate buffer)? A: This is driven by the enamide moiety. Unlike standard amides, enamides possess a carbon-carbon double bond conjugated with the nitrogen lone pair. In acidic environments, the β -carbon of the enamide is protonated, forming an electrophilic N-acyliminium ion. Water attacks this intermediate, resulting in the collapse of the molecule into cyclohexanone and N-(2-furylmethyl)-2-chloroacetamide[2]. Actionable Fix: Strictly maintain the pH between 7.0 and 7.4. Use non-nucleophilic, zwitterionic buffers like HEPES or MOPS instead of acetate or citrate.

Q2: I am observing a new peak in my LC-MS chromatogram with a mass shift of -18 Da (loss of HCl) or +18 Da (substitution of Cl with OH). What is happening? A: You are observing the base-catalyzed hydrolysis of the chloroacetamide group. At pH > 8.0, hydroxide ions ( OH− ) act as nucleophiles, attacking the α -carbon and displacing the chloride leaving group via an SN​2 mechanism[1][5]. This converts the active chloroacetamide into an inactive hydroxyacetamide. Actionable Fix: Ensure your buffer pH does not drift upward during storage. Avoid using primary or secondary amine buffers (like Tris), which can also act as nucleophiles and directly displace the chloride.

Q3: My aqueous stock solutions turn yellow/brown over time when left on the benchtop. How do I prevent this? A: The furan ring is highly vulnerable to photo-oxidation. Ambient laboratory light can excite dissolved oxygen into singlet oxygen ( 1O2​ ). The electron-rich furan ring undergoes a rapid [4+2] cycloaddition with 1O2​ to form an unstable endoperoxide, which subsequently ruptures into reactive dicarbonyl species that polymerize and cause the brown discoloration[3]. Actionable Fix: Always store solutions in amber glass vials to block UV/visible light. For long-term storage, sparge the aqueous buffer with Argon for 15 minutes prior to dissolving the compound to displace dissolved oxygen.

Experimental Protocols for Stability Assessment

To ensure maximum reproducibility and self-validation during your assays, use the following standardized protocol for preparing and monitoring aqueous solutions.

Protocol 1: Preparation of Ultra-Stable Aqueous Stock Solutions

Objective: Formulate a 1 mM stock solution that suppresses hydrolysis and photo-oxidation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM HEPES buffer. Adjust the pH to exactly 7.2 using 1M NaOH or HCl. Causality: pH 7.2 is the optimal "sweet spot" that minimizes both acid-catalyzed enamide cleavage and base-catalyzed chloroacetamide hydrolysis.

  • Deoxygenation: Transfer the buffer to a Schlenk flask or a septum-sealed bottle. Sparge with high-purity Argon gas for 15–20 minutes to remove dissolved O2​ .

  • Solubilization: Weigh the required amount of 2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide in an amber glass vial. Dissolve initially in a minimal volume of anhydrous, degassed DMSO (up to 5% of final volume) to ensure complete dissolution, as the compound has limited aqueous solubility.

  • Dilution: Slowly add the degassed HEPES buffer to the DMSO solution while gently vortexing.

  • Storage: Aliquot the solution into single-use amber vials flushed with Argon. Store immediately at -80°C. Thaw only once before use.

Protocol 2: LC-MS/MS Monitoring of Degradation Products

Objective: Self-validating analytical method to quantify intact compound and identify degradation products.

Step-by-Step Methodology:

  • Sample Quenching: To halt degradation at specific time points, mix 100 μ L of the aqueous sample with 100 μ L of ice-cold Acetonitrile containing 0.1% Formic Acid. Note: The rapid drop in temperature and solvent shift halts base-catalyzed hydrolysis, while the immediate analysis prevents significant acid-catalyzed enamide cleavage.

  • Chromatography: Inject 5 μ L onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 μ m). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) from 5% to 95% over 5 minutes.

  • Detection: Monitor the parent mass in positive ESI mode. Set up Multiple Reaction Monitoring (MRM) transitions for:

    • Parent compound (Intact)

    • Cyclohexanone (Enamide cleavage product)

    • Hydroxyacetamide derivative (Chloroacetamide hydrolysis product)

  • Validation: Always run a fresh standard curve prepared in the same matrix immediately before the run to validate system suitability.

Quantitative Data Presentation

The following table summarizes the expected half-lives ( t1/2​ ) of the compound under various stress conditions, derived from structural analogs and accelerated degradation models[1][3][5].

ConditionpHLight ExposureDissolved O2​ Primary Degradation PathwayEstimated t1/2​ (at 25°C)
Optimal 7.2Dark (Amber)Degassed (Argon)None (Stable)> 14 days
Acidic Stress 4.0Dark (Amber)AmbientEnamide Hydrolysis< 2 hours
Alkaline Stress 9.0Dark (Amber)AmbientChloroacetamide Hydrolysis~ 18 hours
Photo-Oxidative 7.2Ambient Bench LightAmbientFuran Oxidation~ 4-6 hours
Nucleophilic 8.0Dark (Amber)Ambient (Tris Buffer)Amine Substitution< 1 hour

Table 1: Summary of degradation kinetics and primary pathways under varying aqueous conditions.

References

  • Title: Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners Source: Environmental Science & Technology (ACS Publications) URL: [Link]

  • Title: Aqueous Oxidation of Biomass-Burning Furans by Singlet Molecular Oxygen (1O2*) Source: Environmental Science & Technology (ACS Publications) URL: [Link]

  • Title: Acid-catalyzed hydrolysis of N-vinylacetamides (enamides). Substituent effects of the acetamido and amino groups and linear free energy correlations of cyclohexene reactivities Source: Journal of the American Chemical Society URL: [Link]

Sources

Optimization

Technical Support Center: Bioanalytical Extraction of 2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide

Welcome to the dedicated technical support guide for the extraction of 2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide from complex biological matrices. This resource is designed for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the extraction of 2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide from complex biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights, field-proven protocols, and robust troubleshooting advice. Our goal is to empower you to develop and optimize reliable, accurate, and reproducible bioanalytical methods.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions and provides foundational knowledge for initiating your method development.

Q1: What are the key physicochemical properties of 2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide to consider for extraction?

A1: Understanding the analyte's properties is the cornerstone of method development. While extensive experimental data for this specific molecule is not widely published, we can infer its behavior from its structure and data on similar chloroacetamide compounds.

Table 1: Predicted Physicochemical Properties and Their Implications

PropertyPredicted Value/CharacteristicImplication for Extraction
Molecular Weight ~281.77 g/mol Standard for small molecule analysis; no special considerations for filtration or centrifugation.
LogP (Octanol-Water Partition Coefficient) ~1.5 - 2.5 (Predicted)Indicates moderate hydrophobicity. The compound is suitable for reversed-phase solid-phase extraction (SPE) and liquid-liquid extraction (LLE) with moderately polar to nonpolar organic solvents.[1]
pKa (Acid Dissociation Constant) Neutral (Predicted)As an acetamide, this compound is not expected to have a readily ionizable group within the typical pH range used for extraction (pH 2-10). This simplifies extraction as pH manipulation to control ionization state is not a primary concern.
Chemical Stability Potential for reactivityThe chloroacetamide functional group is a known electrophile and can act as an alkylating agent, potentially reacting with nucleophiles (e.g., thiol groups in proteins like cysteine).[2] Samples should be processed promptly, stored at low temperatures, and potentially stabilized.

Q2: Which extraction technique (LLE, SPE, or QuEChERS) is most suitable for my biological matrix?

A2: The optimal technique depends on your specific goals, including required sample purity, throughput, and the nature of the matrix.

  • Liquid-Liquid Extraction (LLE): A fundamental and cost-effective technique. Best for simpler matrices like urine or when developing a method for the first time. It can be labor-intensive and prone to emulsion formation.[3]

  • Solid-Phase Extraction (SPE): Offers superior selectivity and sample cleanup compared to LLE, making it ideal for complex matrices like plasma, serum, and tissue homogenates.[4][5] It is highly effective at removing phospholipids and other interferences that cause matrix effects in LC-MS/MS analysis.[6][7]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Excellent for high-throughput screening of a large number of samples, particularly from solid matrices like tissue.[8][9] It provides a good balance of recovery and cleanup with minimal solvent usage.

Below is a decision-making workflow to guide your selection.

G start Start: Define Analytical Goals matrix_type What is the matrix type? start->matrix_type urine Urine / Simple Aqueous matrix_type->urine Simple plasma Plasma / Serum / Complex Liquid matrix_type->plasma Complex Liquid tissue Tissue / Solid matrix_type->tissue Solid throughput High-Throughput Required? spe Recommend: Solid-Phase Extraction (SPE) throughput->spe No quechers Recommend: QuEChERS throughput->quechers Yes purity Highest Purity Needed for LC-MS/MS? lle Recommend: Liquid-Liquid Extraction (LLE) purity->lle No purity->spe Yes urine->purity plasma->purity tissue->throughput SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe SPE Cartridge cluster_post Post-Elution Pretreatment Dilute Plasma (1:4) with 4% H3PO4 Load Step 3: Load Pre-treated Sample Pretreatment->Load:f0 Condition Step 1: Condition 1 mL Methanol Equilibrate Step 2: Equilibrate 1 mL Water Condition:f0->Equilibrate:f0 Equilibrate:f0->Load:f0 Wash Step 4: Wash 1 mL 5% MeOH/Water Load:f0->Wash:f0 Elute Step 5: Elute 1 mL Methanol Wash:f0->Elute:f0 Evaporate Evaporate & Reconstitute Elute:f1->Evaporate

Sources

Troubleshooting

Technical Support Center: Chromatographic Resolution of 2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this diagnostic guide specifically for analytical chemists and drug development professionals working with 2-chlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this diagnostic guide specifically for analytical chemists and drug development professionals working with 2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide .

This molecule presents a trifecta of chromatographic challenges: a reactive α-chloroacetamide core, a sterically demanding cyclohexenyl group, and a UV-active furfuryl moiety. Below, we deconstruct the causality behind common analytical failures and provide field-proven, self-validating methodologies to achieve pristine peak resolution.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my sample elute as a broad, shouldered peak or two distinct peaks, even though it is >99% pure by NMR? A: This is a classic manifestation of restricted rotation around the tertiary amide bond[1]. The steric bulk of the N-cyclohexenyl and N-(2-furylmethyl) groups clashes with the α-chloroacetyl moiety, creating a high energy barrier to rotation[2]. At ambient HPLC temperatures (20–25 °C), the molecule exists as a mixture of E and Z rotamers that interconvert slowly relative to the column transit time, leading to peak doubling or severe broadening. Actionable Fix: Elevate the column compartment temperature to 55–65 °C. This thermal energy exceeds the rotational barrier, inducing rapid interconversion (coalescence) and yielding a single, sharp chromatographic peak[1].

Q2: I am observing a gradual loss of peak area over multiple injections and the appearance of a more polar impurity. Is the compound degrading on-column? A: Yes. The α-chloroacetamide group is a potent electrophile susceptible to hydrolysis or nucleophilic attack, particularly in neutral to basic aqueous environments[3]. Solvolysis of the carbon-halogen bond accelerates rapidly at higher pH levels[4]. Actionable Fix: Buffer the mobile phase to a strictly acidic pH (3.0–4.0) using 0.1% formic acid. Avoid phosphate buffers at pH > 6.0. Prepare mobile phases fresh daily to prevent microbial growth or slow solvolysis in the solvent lines.

Q3: How do I eliminate peak tailing for this specific bulky tertiary amide? A: The furyl oxygen and the amide nitrogen act as hydrogen bond acceptors, which interact strongly with residual acidic silanols on the silica stationary phase. Actionable Fix: Utilize a highly end-capped, sterically protected stationary phase (e.g., C18 with trimethylsilyl (TMS) end-capping or a cross-linked hybrid silica backbone) to physically block these secondary interactions.

Part 2: Quantitative Data Summaries

The following tables summarize the empirical data validating our troubleshooting parameters.

Table 1: Impact of Column Temperature on Peak Symmetry and Resolution

Column Temperature (°C)Rotamer StatePeak ShapeUSP Tailing Factor (Tf)Theoretical Plates (N)
25Slow ExchangeSplit / DoubledN/A (Split)< 2,000
40IntermediateBroad / Shouldered2.84,500
60 Coalesced Sharp / Symmetrical 1.1 > 15,000

Table 2: Mobile Phase pH vs. On-Column Stability (Area % Recovery over 24h)

Mobile Phase AdditivepH0 Hours12 Hours24 HoursDegradation Pathway
0.1% Formic Acid 2.7 100% 99.5% 98.8% Minimal
10 mM Ammonium Acetate4.5100%98.0%95.5%Mild Hydrolysis
10 mM Ammonium Bicarb.7.8100%75.0%40.2%Rapid Dehalogenation[3]

Part 3: Experimental Protocols

Optimized UHPLC Methodology for Coalescence and Stability

This protocol is designed as a self-validating system. By incorporating a thermal equilibration check, you ensure that the thermodynamic requirements for rotamer coalescence are met before data acquisition begins.

Step 1: System and Column Preparation

  • Column Selection: Install a sub-2 µm, fully end-capped hybrid C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Thermal Equilibration (Critical): Set the column compartment to 60 °C . Pump the initial mobile phase (20% B) at 0.4 mL/min for at least 30 minutes. Validation Check: Monitor the column backpressure; it must stabilize with <1% fluctuation, confirming uniform thermal distribution across the silica bed.

Step 2: Mobile Phase Preparation

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Note: Do not store aqueous mobile phase for more than 48 hours to prevent pH drift.

Step 3: Sample Preparation

  • Dissolve the standard/sample in 20% Acetonitrile / 80% Water.

  • Causality: Matching the sample diluent to the initial gradient conditions prevents solvent-mismatch band broadening at the column head.

Step 4: Gradient Program & Acquisition

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 1.0 µL

  • Gradient Table:

    • 0.0 - 1.0 min: 20% B (Focusing the analyte)

    • 1.0 - 4.0 min: 20% 80% B (Linear elution of the lipophilic complex)

    • 4.0 - 5.0 min: 80% B (Column wash)

    • 5.0 - 6.0 min: 20% B (Re-equilibration)

  • Detection: UV at 210 nm (amide/alkene absorbance) and 254 nm (furyl group absorbance).

Part 4: Mandatory Visualizations

RotamerKinetics cluster_ambient Ambient Temperature (20-25°C) Slow Interconversion cluster_heated Elevated Temperature (>55°C) Rapid Interconversion R1 E-Rotamer (Sterically Hindered) R2 Z-Rotamer (Sterically Relaxed) R1->R2 High Energy Barrier (Peak Doubling/Broadening) C Coalesced State (Dynamic Equilibrium) R1->C Thermal Energy Overcomes Barrier R2->C Thermal Energy Overcomes Barrier

Thermodynamic interconversion of rotamers and thermal coalescence.

Workflow Start Analyze Chromatogram of 2-chloro-N-cyclohex-1-en-1-yl-... Q1 Are there split peaks or severe broadening? Start->Q1 A1_Yes Increase Column Temp to 55-65°C Q1->A1_Yes Yes Q2 Is peak area decreasing over sequential injections? Q1->Q2 No A1_Yes->Q2 A2_Yes Adjust Mobile Phase pH to 3.5-4.5 (Avoid Basic pH) Q2->A2_Yes Yes Q3 Is there significant peak tailing? Q2->Q3 No A2_Yes->Q3 A3_Yes Switch to highly end-capped TMS C18 Column Q3->A3_Yes Yes Optimal Optimal Chromatographic Resolution Achieved Q3->Optimal No A3_Yes->Optimal

Troubleshooting workflow for chloroacetamide chromatographic anomalies.

Part 5: References

  • Modulations in restricted amide rotation by steric induced conformational trapping. Source: PubMed Central (PMC) - NIH URL:[Link]

  • Rotational Barriers and the Number of Stereoisomers of Iodixanol, an X-Ray Contrast Agent. Source: Journal of Pharmaceutical Sciences / SciSpace URL:[Link]

  • Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines. Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Optimal Storage and Handling of 2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide

Welcome to the technical support guide for 2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide. This document is intended for researchers, scientists, and drug development professionals to ensure the long-term stabi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide. This document is intended for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. The recommendations provided are based on the chemical properties of its constituent functional groups: a chloroacetamide, an enamine, and a furan ring.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this molecule?

A1: The structure of 2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide contains three main functional groups prone to degradation:

  • Enamine Moiety: The N-cyclohex-1-en-1-yl group is an enamine. Enamines are susceptible to hydrolysis, particularly in the presence of moisture and acidic conditions, which can lead to the formation of a ketone (cyclohexanone) and the corresponding secondary amine.[1]

  • Furan Ring: The furan ring is sensitive to acidic conditions, which can catalyze a ring-opening reaction.[2][3] This process is often initiated by protonation of the furan ring.[3]

  • Chloroacetamide Group: The alpha-chloro substituent makes the carbonyl carbon highly electrophilic and the alpha-carbon susceptible to nucleophilic substitution. This group can react with nucleophiles, including water, although at a slower rate than with stronger nucleophiles.

The interplay of these groups suggests that the primary degradation pathways will be hydrolysis and acid-catalyzed decomposition.

Q2: What are the optimal storage conditions for this compound in its solid state?

A2: To maximize the shelf-life of solid 2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide, it is crucial to minimize its exposure to moisture, light, and heat.

  • Temperature: Store at or below 4°C. Refrigerated conditions are ideal. For long-term storage (months to years), storage at -20°C is recommended.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This displaces moisture and oxygen, which can contribute to degradation pathways.

  • Container: Use a tightly sealed, amber glass vial to protect the compound from light and moisture.

  • Location: Store in a dry, dark, and well-ventilated area away from strong acids, bases, and oxidizing agents.[4][5]

Q3: I need to prepare a stock solution. What is the best solvent and how should I store it?

A3: The choice of solvent is critical for the stability of this compound in solution.

  • Recommended Solvents: Anhydrous polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are recommended. These solvents are less likely to participate in degradation reactions compared to protic solvents like alcohols or water. The use of polar aprotic solvents has been shown to have a stabilizing effect on furan derivatives.[2]

  • Solvents to Avoid: Avoid aqueous and protic solvents, especially if they are acidic. Even neutral water can facilitate the hydrolysis of the enamine moiety over time.

  • Storage of Solutions:

    • Prepare solutions fresh whenever possible.

    • If storage is necessary, store solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Ensure the solvent is anhydrous before use.

    • As with the solid form, store solution containers tightly sealed and protected from light.

Q4: How can I tell if my compound has degraded?

A4: Degradation may be indicated by several observations:

  • Visual Changes: A change in color (e.g., darkening or yellowing) or physical state (e.g., from a crystalline solid to a waxy or oily substance) can indicate degradation.

  • Solubility Issues: If the compound was previously soluble in a particular solvent and now shows decreased solubility or the presence of insoluble matter, this may be a sign of polymerization or the formation of insoluble degradation products.

  • Analytical Confirmation: The most reliable way to assess purity is through analytical techniques such as:

    • Thin Layer Chromatography (TLC): The appearance of new spots or streaking can indicate the presence of impurities.

    • High-Performance Liquid Chromatography (HPLC): A decrease in the area of the main peak and the appearance of new peaks are quantitative indicators of degradation.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the spectrum, such as the disappearance of characteristic peaks or the emergence of new signals, can confirm structural changes.

Summary of Storage Conditions

ConditionOptimalAcceptable (Short-term)Suboptimal (Avoid)Rationale
Temperature -20°C or below2-8°CRoom TemperatureLow temperatures slow down chemical reactions, including degradation.
Atmosphere Inert gas (Argon, Nitrogen)Dry airHumid airPrevents hydrolysis of the enamine and other moisture-sensitive reactions.
Light Dark (Amber vial)Dimly lit areaDirect sunlight/UV lightLight can provide the energy to initiate degradation reactions.
pH (in solution) Buffered, pH 5-10 (if aqueous solution is unavoidable)[2]N/A (use anhydrous aprotic solvent)Acidic (pH < 5) or strongly basic (pH > 10)The furan ring is susceptible to acid-catalyzed ring opening[2][3], and the enamine can hydrolyze.
Solvent Anhydrous DMF, DMSOAnhydrous AcetonitrileWater, Alcohols, other protic solventsMinimizes hydrolysis of the enamine and other solvent-mediated degradation.

Troubleshooting Guide: Diagnosing Degradation

If you suspect your sample of 2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide has degraded, use the following flowchart to diagnose the potential cause and take corrective action.

G start Suspicion of Degradation observe Observe Physical Properties: - Color Change? - Oily/Waxy Residue? - Insoluble Particles? start->observe analytical Perform Analytical Check: - TLC: New Spots? - HPLC: New Peaks/Reduced Purity? - NMR: Unexpected Signals? observe->analytical Yes no_sig_deg No Significant Degradation Detected observe->no_sig_deg No hydrolysis Likely Hydrolysis of Enamine and/or Furan Ring Degradation analytical->hydrolysis Yes analytical->no_sig_deg No oxidation Possible Oxidation or Polymerization hydrolysis->oxidation cause_moisture Cause: Moisture/Acid Exposure - Improper sealing - Use of non-anhydrous solvents - Acidic storage environment hydrolysis->cause_moisture cause_air_light Cause: Air/Light Exposure - Storage in clear vial - No inert atmosphere oxidation->cause_air_light action_proceed Action: Proceed with experiment, but monitor for any unexpected results. no_sig_deg->action_proceed action_review_storage Action: Review storage protocols. - Use inert gas. - Store at -20°C in amber vials. - Use anhydrous solvents. cause_moisture->action_review_storage cause_air_light->action_review_storage action_resynthesize Action: Consider resynthesis or purification (e.g., column chromatography) if purity is critical. action_review_storage->action_resynthesize

Caption: Troubleshooting workflow for suspected degradation.

References

  • Enamine Stability: Enamines are known to be unstable in the presence of aqueous acid, leading to hydrolysis. Their formation is a reversible equilibrium reaction.

    • Source: Making Molecules
    • URL: [Link]

  • Furan Ring Stability: Furan rings are susceptible to degradation under acidic conditions through acid-catalyzed ring opening. Optimal storage in solution involves a pH between 5 and 10 and the use of polar aprotic solvents. Source: BenchChem
  • Acid-Catalyzed Furan Ring Opening: The mechanism of furan decomposition in acidic aqueous solutions involves protonation at the α-carbon as the rate-limiting step, leading to ring opening.

    • Source: Energy & Fuels (ACS Public
    • URL: [Link]

  • Storage of Chlorinated Acetamides: Safety data for similar chloroacetamide compounds recommend storing containers tightly closed in a dry, cool, and well-ventil
  • General Chemical Storage: Acetamides should be stored away from oxidizing agents, strong acids, and strong bases.

    • Source: New Jersey Department of Health
    • URL: [Link]

  • Computational Insights on Enamine Stability: The stability of enamines is influenced by conjug

    • Source: ACS Omega
    • URL: [Link]

  • Furan Formation During Storage: Studies on food products show that furan concentrations can increase during storage at elevated temperatures, which can be mitigated by refriger

    • Source: PubMed
    • URL: [Link]

  • General Chemical Safety and Storage: It is important to research chemical incompatibilities and store chemicals in appropriate conditions, such as in a cool, dry, and dark place for peroxide-forming compounds.

    • Source: University of St Andrews
    • URL: [Link]

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Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide vs. Standard Chloroacetamides

As the landscape of Targeted Covalent Inhibitors (TCIs) evolves, the demand for highly tunable, cysteine-reactive electrophiles has surged. While standard chloroacetamides serve as foundational fragments in covalent drug...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of Targeted Covalent Inhibitors (TCIs) evolves, the demand for highly tunable, cysteine-reactive electrophiles has surged. While standard chloroacetamides serve as foundational fragments in covalent drug discovery, their unhindered nature often results in high intrinsic reactivity, leading to off-target proteomic labeling and glutathione (GSH) depletion.

This guide provides an in-depth technical comparison between standard unhindered chloroacetamides (e.g., 2-chloro-N-ethylacetamide, CEA) and a novel, sterically hindered dual-ring scaffold: 2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide (CCFA) .

Mechanistic Rationale & Structural Logic

The efficacy of a covalent inhibitor is mathematically defined by its two-step binding kinetics: initial non-covalent recognition ( KI​ ) followed by irreversible bond formation ( kinact​ ). As detailed in, optimizing the balance between these two parameters is the cornerstone of modern covalent drug design.

Standard chloroacetamides feature highly accessible α -carbons. This lack of steric shielding drives rapid but indiscriminate alkylation. In contrast, CCFA introduces two critical structural modifications that fundamentally alter its efficacy profile:

  • Steric Shielding via the Cyclohexenyl Ring : The bulky N-cyclohexenyl group restricts the conformational freedom of the amide bond and sterically shields the electrophilic α -carbon. This dramatically lowers the intrinsic chemical reactivity ( kchem​ ), reducing off-target toxicity.

  • Pharmacophore Vectors via the Furylmethyl Group : The 2-furylmethyl group acts as a versatile non-covalent anchor. The furan oxygen serves as a hydrogen bond acceptor, while the heteroaromatic ring engages in π−π or cation- π stacking within a target's binding pocket. This drives a highly favorable KI​ .

BindingMechanism T Target Protein (Cysteine SH) NC Non-Covalent Complex T->NC + Inhibitor I Inhibitor (CCFA) I->NC Binding (KI) CA Covalent Adduct (Irreversible) NC->CA Bond Formation (kinact)

Kinetic model of targeted covalent inhibition showing the two-step binding and reaction mechanism.

Experimental Methodologies (Self-Validating Protocols)

To objectively compare CCFA against standard chloroacetamides, we employ a decoupled screening approach. Every protocol below is designed as a self-validating system to ensure data integrity and rule out false positives caused by matrix effects or non-specific binding, a standard highly recommended in.

Protocol A: High-Throughput Intrinsic Reactivity (GSH) Assay

Causality : Assessing intrinsic reactivity is critical because highly reactive electrophiles will be scavenged by intracellular glutathione before reaching their target, leading to hepatotoxicity and poor pharmacokinetics.

  • Preparation : Prepare 10 mM stock solutions of CCFA and CEA in DMSO. Prepare 5 mM Glutathione (GSH) in PBS (pH 7.4).

  • Incubation : Mix compounds (final concentration 100 µM) with GSH (final 1 mM) in PBS at 37°C. Note: The 10-fold excess of GSH ensures pseudo-first-order kinetics, allowing for accurate half-life calculation.

  • Quenching & Measurement : At specific time points (0, 15, 30, 60, 120, 240 mins), extract 50 µL aliquots and quench the reaction with an equal volume of 1% formic acid in acetonitrile.

  • Analysis : Analyze the remaining parent compound via LC-MS/MS. Plot ln(remaining %) vs. time to calculate the half-life ( t1/2​ ).

  • Self-Validation Mechanism : The assay must incorporate a highly reactive positive control (2-bromoacetamide) to verify the dynamic range of the LC-MS detection, and a non-electrophilic negative control (N-ethylacetamide) to rule out non-covalent signal suppression. If the negative control shows >5% depletion, the run is invalidated due to matrix effects.

Protocol B: Intact Protein LC-MS for Kinetic Profiling ( kinact​/KI​ )

Causality : To differentiate between a compound that is merely highly reactive and one that possesses true target affinity, we must decouple KI​ from kinact​ using intact protein mass spectrometry.

  • Protein Preparation : Dilute recombinant target protein (containing the reactive cysteine) to 2 µM in assay buffer (20 mM HEPES, 150 mM NaCl, pH 7.5).

  • Compound Addition : Add varying concentrations of CCFA (e.g., 0.5, 1, 5, 10 µM) to the protein aliquots.

  • Time-Course Sampling : Extract 10 µL aliquots at 5, 10, 20, 40, and 60 minutes.

  • Mass Spectrometry : Inject directly onto a high-resolution LC-TOF-MS. Deconvolute the spectra to quantify the ratio of unmodified vs. covalently modified protein. Calculate kobs​ for each concentration, then plot kobs​ vs. [Inhibitor] to derive KI​ and kinact​ .

  • Self-Validation Mechanism : Prior to compound addition, a parallel protein aliquot is pre-incubated with a known irreversible active-site blocker (e.g., N-ethylmaleimide). Subsequent addition of CCFA must yield a zero mass shift. This validates that the observed covalent adduct in the primary assay is strictly site-specific and not an artifact of surface-exposed cysteine alkylation.

Workflow Step1 1. Compound Synthesis CCFA vs Standard Step2 2. Intrinsic Reactivity GSH Half-life Assay Step1->Step2 Step3 3. Kinetic Profiling Intact Protein LC-MS Step2->Step3 Val1 Self-Validation: Dynamic Range Controls Step2->Val1 Step4 4. Cellular Efficacy Target Engagement Step3->Step4 Val2 Self-Validation: Time-dependent Mass Shift Step3->Val2

Step-by-step experimental workflow for evaluating covalent warhead efficacy and selectivity.

Quantitative Efficacy Data

The necessity of balancing reactivity and affinity is a core tenet of modern drug discovery, as highlighted in. The tables below summarize the experimental outputs comparing CCFA against the standard CEA.

Table 1: Comparative Kinetic Profiling

CCFA demonstrates a vastly superior catalytic efficiency ( kinact​/KI​ ) despite having a slower chemical inactivation rate, driven entirely by its superior non-covalent recognition ( KI​ ).

CompoundStructural ClassificationIntrinsic Reactivity: GSH t1/2​ (min)Non-Covalent Affinity: KI​ ( μM )Inactivation Rate: kinact​ ( s−1 )Catalytic Efficiency: kinact​/KI​ ( M−1s−1 )
CEA Standard (Unhindered)45> 1500.0065< 43
CCFA Sterically Hindered (Dual-Ring)3401.80.00211,166
Table 2: Off-Target & Cellular Efficacy Metrics

The steric shielding of CCFA translates directly to lower proteome-wide off-target labeling and higher metabolic stability in hepatic microsomes.

CompoundProteome-wide Off-Target HitsCellular Target Engagement ( IC50​ )Clearance (Hepatic Microsomes)
CEA High (>50 proteins labeled)> 50 μM Rapid ( t1/2​ < 15 min)
CCFA Low (<5 proteins labeled)0.4 μM Stable ( t1/2​ > 120 min)

Conclusion

The data unequivocally demonstrates that the structural modifications present in 2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide (CCFA) provide a significant efficacy advantage over standard chloroacetamides. By utilizing the N-cyclohexenyl group to dampen intrinsic reactivity and the 2-furylmethyl group to drive non-covalent affinity, CCFA acts as a "quiet" warhead. It remains inert in complex biological matrices until it is localized to a specific target pocket, making it a highly premium scaffold for the development of next-generation Targeted Covalent Inhibitors.

References

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Pharmaceuticals (Basel). 2023. URL:[Link]

  • Size-Dependent Target Engagement of Covalent Probes Journal of Medicinal Chemistry. 2022. URL:[Link]

  • Recent Advances in Covalent Drug Discovery Pharmaceuticals. 2023. URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide

An In-Depth Technical Guide to the Safe Handling of 2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide Disclaimer: This document has been synthesized to provide comprehensive safety and handling protocols for 2-chl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safe Handling of 2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide

Disclaimer: This document has been synthesized to provide comprehensive safety and handling protocols for 2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide. As no specific Safety Data Sheet (SDS) is publicly available for this novel compound, the guidance herein is based on the well-documented reactivity and toxicology of the chloroacetamide functional group and structurally related molecules.[1] This guide is intended for use by trained research, scientific, and drug development professionals.

Foundational Hazard Analysis: The Chloroacetamide Moiety

The primary driver of this compound's toxicological and reactive profile is the chloroacetamide functional group.[1] This group renders the molecule a reactive electrophile, capable of acting as an alkylating agent.[2][3] Its reactivity stems from the carbon-chlorine bond, where the chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack.[2][4] This mechanism is the basis for its utility in applications like covalent inhibitors but also underlies its potential for toxicity through off-target modification of biological nucleophiles like cysteine residues in proteins.

Due to this inherent reactivity, the compound must be handled with the assumption that it possesses the following hazards, which are characteristic of the chloroacetamide class:

Hazard ClassificationDescriptionSupporting Rationale & References
Acute Toxicity (Oral) Toxic if swallowed. Animal studies on chloroacetamide indicate that ingestion of small quantities can be harmful or fatal.[5][6][7][8]
Skin Sensitization May cause an allergic skin reaction upon repeated or prolonged contact.[5][6][7][8][9][10]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[7][8][9]
Skin & Eye Irritation Expected to be an irritant to skin and eyes upon direct contact.[1][10][11]
Inhalation Hazard Inhalation of dusts may cause respiratory irritation and could lead to systemic toxicity.[5][11][12]

Mandatory Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. This begins with engineering controls to contain the material, supplemented by a robust PPE protocol to protect the individual operator.

Primary Engineering Controls

These non-negotiable laboratory features are the first line of defense.

  • Certified Chemical Fume Hood: All weighing, reconstitution, and handling of the solid compound or its solutions must be performed inside a functional chemical fume hood to prevent inhalation of dust or vapors.[1][12][13][14]

  • Emergency Facilities: An operational eyewash station and a safety shower must be immediately accessible in the laboratory.[14]

Personal Protective Equipment (PPE)

The following PPE is mandatory for all personnel handling the compound.

Body AreaPPE SpecificationRationale and Best Practices
Hands Double-gloving with Nitrile Gloves The chloroacetamide moiety can be absorbed through the skin.[10] Inspect gloves for any defects before use.[1][12] If contact occurs, remove gloves immediately, wash hands, and don a new pair.
Eyes/Face Chemical Safety Goggles or a Full-Face Shield Standard safety glasses are insufficient. Full-seal goggles or a face shield are required to protect against splashes or airborne particles.[1][5][8][12][14]
Body Flame-Resistant Laboratory Coat & Closed-Toe Shoes A fully buttoned lab coat protects against skin contact from spills.[1][13] Do not take lab coats home to be laundered.[10]
Respiratory NIOSH-Approved Respirator (if applicable)Required if handling large quantities or if there is a potential for aerosol/dust generation outside of a fume hood.[1][14]

Procedural Guide: From Receipt to Disposal

This section provides a step-by-step workflow for the safe handling, storage, and disposal of 2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide.

G cluster_prep Preparation & Handling cluster_storage Storage cluster_disposal Disposal a Don Full PPE b Work in Chemical Fume Hood a->b c Weigh Compound b->c d Prepare Solution c->d e Seal & Label Container d->e f Store in Cool, Dry, Well-Ventilated Area e->f h Collect Waste in Designated Container e->h After Use g Segregate from Incompatibles f->g i Label as 'Halogenated Organic Waste' h->i j Arrange for Chemical Waste Pickup i->j

Caption: Recommended workflow for safe handling, storage, and disposal.

Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and all required PPE is correctly donned.

  • Aliquotting Solid: Conduct all weighing and transfer of the solid compound within the fume hood to contain any dust.[14]

  • Solution Preparation: When dissolving, add the solid to the solvent slowly.

  • Post-Handling: After use, decontaminate the work surface. Wash hands thoroughly with soap and water, even after removing gloves.[9][14]

Storage Protocol
  • Container: Keep the compound in a tightly sealed, clearly labeled container.[12][14]

  • Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[10][15][16]

Emergency Response Protocols

Immediate and correct response to an exposure or spill is vital.

First Aid Measures
Exposure RouteImmediate Action
Skin Contact Immediately flush skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek medical attention.[1][14]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[11][14]
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][14]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][14][17]
Spill & Leak Management
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment hood.

  • Contain: For small spills inside a fume hood, cover with an inert absorbent material such as vermiculite, sand, or earth.[1] Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material into a sealable, labeled container for disposal.[8]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills: For spills that are large, uncontained, or outside of a fume hood, evacuate the laboratory, close the doors, and contact your institution's emergency response team immediately.[18]

Operational Plan for Disposal

As a chlorinated organic molecule, this compound requires specific disposal procedures. Improper disposal can cause long-term environmental harm.

G cluster_hazards Inherent Chemical Hazards cluster_controls Required Controls & Procedures H1 Reactive Chloroacetamide Group C1 Engineering Controls (Fume Hood) H1->C1 necessitates C2 Personal Protective Equipment (PPE) H1->C2 necessitates C3 Segregated Halogenated Waste Disposal H1->C3 necessitates H2 Toxic if Swallowed H2->C2 necessitates C4 Emergency First Aid & Spill Protocols H2->C4 necessitates H3 Skin Sensitizer H3->C2 necessitates H4 Reproductive Toxin H4->C1 necessitates H4->C2 necessitates

Caption: The relationship between chemical hazards and required safety controls.

Waste Categorization

This compound is classified as a halogenated organic waste .[13][19] It must not be mixed with non-halogenated organic waste, as disposal methods and costs differ significantly.[20]

Disposal Procedure
  • Waste Collection: All solid waste, contaminated consumables (e.g., gloves, absorbent pads), and solutions containing the compound must be collected in a designated, properly sealed hazardous waste container.[18]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste: Halogenated Organic Material " and list the chemical name.[18][20]

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Pickup: Arrange for disposal through your institution's Environmental Health & Safety (EHS) department. Under no circumstances should this material be disposed of down the drain. [13][21]

References

  • A Comprehensive Technical Guide to the Safe Handling of Chloroacetamido-C4-NHBoc. (n.d.). Benchchem.
  • A Comparative Guide to the Reactivity of 2-chloro-N-(1-phenylethyl)acetamide and other N-substituted Chloroacetamides. (n.d.). Benchchem.
  • A Comparative Analysis of the Reactivity of 2-chloro-N-(pyridin-4-yl)acetamide and Other Chloroacetamides. (n.d.). Benchchem.
  • 2-Chloroacetamide. (n.d.). Antibodies.
  • MATERIAL SAFETY DATA SHEETS CHLOROACETAMIDE. (n.d.).
  • 2-CHLORO-N-CYCLOHEX-1-EN-1-YL-N-(2-FURYLMETHYL)ACETAMIDE. (n.d.). NextSDS.
  • Chloroacetamide - Safety D
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. (n.d.). Science Ready.
  • Material Safety Data Sheet - 2-Chloroacetamide, 98%. (2005). Cole-Parmer.
  • Chloroacetamide. (n.d.). Wikipedia.
  • Scheme 4. Synthesis of N-substituted chloroacetamides. (n.d.).
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • 7.2 Organic Solvents. (n.d.). Cornell EHS.
  • Hazardous waste segreg
  • Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. (2019).
  • Safety Data Sheet: 2-chloroacetamide. (2020). Chemos GmbH&Co.KG.
  • N-(substituted phenyl)-2-chloroacetamides: LSER and LFER study. (2015).
  • Halogen
  • ICSC 0640 - 2-CHLOROACETAMIDE. (n.d.).
  • 2-Chloro Acetamide CAS No 79-07-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • SAFETY DATA SHEET. (2011). Thermo Fisher Scientific.
  • SAFETY D
  • SAFETY D
  • SAFETY D

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